Doxorubicin

Description

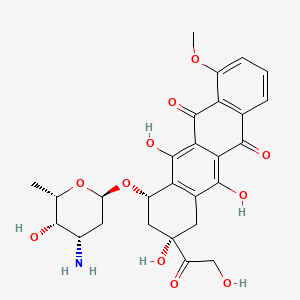

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Doxorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Doxorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. Doxorubicin hydrochloride is an antineoplastic antibiotic with pharmacologic actions similar to those of daunorubicin. Although the drug has anti-infective properties, its cytotoxicity precludes its use as an anti-infective agent. The precise and/or principal mechanism(s) of the antineoplastic action of doxorubicin is not fully understood. It appears that the cytotoxic effect of the drug results from a complex system of multiple modes of action related to free radical formation secondary to metabolic activation of the doxorubicin by electron reduction, intercalation of the drug into DNA, induction of DNA breaks and chromosomal aberrations, and alterations in cell membranes induced by the drug. Evidence from in vitro studies in cells treated with doxorubicin suggests that apoptosis (programmed cell death) also may be involved in the drug's mechanism of action. These and other mechanisms (chelation of metal ions to produce drug-metal complexes) also may contribute to the cardiotoxic effects of the drug. Doxorubicin undergoes enzymatic 1- and 2-electron reduction to the corresponding semiquinone and dihydroquinone. 7-Deoxyaglycones are formed enzymatically by 1-electron reduction, and the resulting semiquinone free radical reacts with oxygen to produce the hydroxyl radical in a cascade of reactions; this radical may lead to cell death by reacting with DNA, RNA, cell membranes, and proteins. The dihydroquinone that results from 2-electron reduction of doxorubicin also can be formed by the reaction of 2 semiquinones. In the presence of oxygen, dihydroquinone reacts to form hydrogen peroxide, and in its absence, loses its sugar and gives rise to the quinone methide, a monofunctional alkylating agent with low affinity for DNA. The contribution of dihydroquinone and the quinone methide to the cytotoxicity of doxorubicin is unclear. Experimental evidence indicates that doxorubicin forms a complex with DNA by intercalation between base pairs, causing inhibition of DNA synthesis and DNA-dependent RNA synthesis by the resulting template disordering and steric obstruction. Doxorubicin also inhibits protein synthesis. Doxorubicin is active throughout the cell cycle including the interphase. Several anthracycline-induced effects may contribute to the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for ?-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase, which may result in myofibrillar loss associated with anthracycline-induced cardiotoxicity. Other potential causes of anthracycline-induced cardiotoxicity include myocyte damage from calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Limited data indicate that calcium-channel blocking agents (eg, prenylamine) or beta-adrenergic blocking agents may prevent calcium overload ... It has been suggested that the principal cause of anthracycline-induced cardiotoxicity is associated with free radical damage to DNA. Anthracyclines intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate oxygen free radicals via oxidation-reduction reactions. Anthracyclines contain a quinone structure that may undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of oxygen-free radical generation. It appears that the metabolite, doxorubicinol, may be the moiety responsible for cardiotoxic effects, and the heart may be particularly susceptible to free-radical injury because of relatively low antioxidant concentrations. ... Chelation of metal ions, particularly iron, by the drug results in a doxorubicin-metal complex that catalyzes the generation of reactive oxygen free radicals, and the complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. This reaction is not blocked by free-radical scavengers, and probably is the principal mechanism of anthracycline-induced cardiotoxicity. The effect of doxorubicin on reactive oxygen metb in rat heart was investigated. It produced oxygen radicals in heart homogenate, sarcoplasmic reticulum, mitochondria, and cytosol, the major sites of cardiac damage. Superoxide prodn in heart sarcosomes and the mitochondrial fraction was incr. Apparently, free radical formation by doxorubicin, which occurs in the same myocardial compartments that are subject to drug-induced tissue injury, may damage the heart by exceeding the oxygen radical detoxifying capacity of cardiac mitochondria and sarcoplasmic reticulum. |

|---|---|

CAS No. |

111266-55-8 |

Molecular Formula |

C33H37NO18 |

Molecular Weight |

735.6 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1 |

InChI Key |

INEKNBHAPBIAFK-RUELKSSGSA-N |

impurities |

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione Daunorubicin Doxorubicinone |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Color/Form |

Red, crystalline solid |

melting_point |

399 to 401 °F (Decomposes) (NTP, 1992) 229-231 °C 230.0 °C 230 °C MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/ 204-205°C |

physical_description |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) Solid |

Related CAS |

25316-40-9 (hydrochloride) 23214-92-8 (Parent) |

solubility |

Soluble (NTP, 1992) Soluble 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents In water, 2,600 mg/L at 25 °C (est) 1.18e+00 g/L |

vapor_pressure |

2.5X10-23 at 25 °C (est) |

Origin of Product |

United States |

Molecular Mechanisms of Doxorubicin Action in Preclinical Models

Deoxyribonucleic Acid (DNA) Intercalation and Conformational Changes

Doxorubicin's ability to insert itself into the DNA double helix is a cornerstone of its cytotoxic activity. This process, known as intercalation, leads to significant structural and functional alterations of the DNA molecule.

The binding of This compound (B1662922) to DNA is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). The primary driving force for the formation of the stable this compound-DNA complex is the van der Waals interactions between the planar anthracycline ring of this compound and the DNA base pairs. rsc.orgacs.orgnih.gov Conversely, several factors are thermodynamically unfavorable, including the energy required to deform the DNA structure to create an intercalation site, as well as electrostatic and polar solvation interactions. rsc.orgosti.gov

Molecular dynamics simulations have provided insights into the binding free energy of this compound with different DNA sequences. For instance, calculations using the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) methods have estimated the binding free energy to be in the range of -5.1 to -12.74 kcal/mol, which is in reasonable agreement with experimental values of approximately -7.7 kcal/mol. rsc.orgosti.gov The binding process is also influenced by ionic strength, with a more stable complex being formed at lower ionic concentrations. rsc.orgosti.gov Kinetically, the intercalation of this compound into DNA is a rapid process, with the binding equilibrium being reached within seconds in preclinical models using DNA origami nanostructures. nih.gov

| Thermodynamic Parameter | Contribution to this compound-DNA Binding | Energy Value (kcal/mol) |

|---|---|---|

| Gibbs Free Energy (ΔG) | Overall Favorable | -5.1 to -12.74 |

| Van der Waals Interactions | Favorable | - |

| DNA Deformation Energy | Unfavorable | - |

| Electrostatic Interactions | Unfavorable | - |

This compound does not intercalate randomly into the DNA double helix but exhibits a degree of sequence specificity. Preclinical studies have consistently shown a preference for this compound to bind at sites rich in guanine-cytosine (GC) base pairs. nih.gov Specifically, it favors intercalation adjacent to GC sequences. nih.gov This preference is attributed to the formation of specific hydrogen bonds between the this compound molecule and the guanine base. nih.gov The daunosamine (B1196630) sugar moiety of this compound extends into the minor groove of the DNA, further stabilizing the complex. researchgate.netresearchgate.net This sequence-specific binding can lead to localized conformational changes in the DNA, including unwinding of the double helix, which in turn interferes with critical cellular processes such as DNA replication and transcription. wikipedia.org

Topoisomerase II Inhibition and DNA Cleavage Complex Stabilization

Beyond simple intercalation, this compound critically interferes with the function of topoisomerase II (TOP2), an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation.

This compound is classified as a TOP2 poison. nih.govembopress.org It acts by stabilizing the transient covalent complex formed between TOP2A and DNA, known as the cleavage complex. embopress.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. TOP2A is highly expressed in proliferating cancer cells, making it a key target for the anticancer effects of this compound. aacrjournals.org The formation of these drug-stabilized TOP2A-DNA complexes is a major contributor to the cytotoxicity of this compound in cancer cells. nih.govnih.gov However, at higher concentrations, this compound can also act as a catalytic inhibitor of TOP2A, preventing the enzyme from binding to and cleaving DNA. embopress.orgnih.gov

While TOP2A is central to the anticancer effects of this compound, the TOP2B isoform plays a critical role in the drug's toxicity in non-cancerous cells, particularly cardiomyocytes. aacrjournals.org TOP2B is the predominant isoform expressed in quiescent, terminally differentiated cells like cardiomyocytes. aacrjournals.org In preclinical models, this compound has been shown to poison TOP2B, leading to the formation of TOP2B-DNA cleavage complexes and subsequent DNA double-strand breaks in these heart cells. aacrjournals.orgresearchgate.net Studies using cardiomyocyte-specific deletion of the Top2b gene have demonstrated that the absence of TOP2B protects these cells from this compound-induced DNA damage, mitochondrial dysfunction, and the generation of reactive oxygen species. aacrjournals.orgresearchgate.net This indicates that TOP2B is a key mediator of this compound-induced cardiotoxicity. aacrjournals.orgresearchgate.netnih.gov

| Isoform | Expression in Preclinical Models | Role in this compound's Action |

|---|---|---|

| TOP2A | High in proliferating cancer cells | Primary target for anticancer effects; stabilization of cleavage complex leads to tumor cell death. |

| TOP2B | Predominant in quiescent cardiomyocytes | Mediator of cardiotoxicity; stabilization of cleavage complex leads to DNA damage and dysfunction in heart cells. |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant component of this compound's molecular mechanism, particularly in the context of its cardiotoxicity, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).

The chemical structure of this compound, specifically its quinone moiety, is central to its ability to produce ROS. mdpi.com This occurs through a process known as redox cycling. nih.gov In this cycle, the quinone group of this compound is reduced by one electron by enzymes such as NADPH cytochrome P450 reductase to form a semiquinone radical. mdpi.comnih.govresearchgate.net This unstable radical then transfers the electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂⁻) and regenerating the parent this compound molecule. mdpi.comnih.govresearchgate.net This cycle can repeat, leading to a continuous production of superoxide.

Mitochondria are a primary site of this compound-induced ROS generation. nih.govmdpi.com The mitochondrial electron transport chain can participate in the one-electron reduction of this compound, leading to superoxide production. nih.gov The generated superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause widespread damage to cellular components, including lipids, proteins, and DNA. researchgate.netnih.gov This overproduction of ROS overwhelms the antioxidant defense mechanisms of the cell, leading to a state of oxidative stress. mdpi.com Preclinical studies in murine models have shown that this compound treatment leads to a significant increase in markers of oxidative stress in cardiac tissue. researchgate.net

| Marker | Effect of this compound in Preclinical Models | Cellular Consequence |

|---|---|---|

| Superoxide Anion (O₂⁻) | Increased production via redox cycling | Precursor to other ROS |

| Hydrogen Peroxide (H₂O₂) | Increased levels | Can generate hydroxyl radicals |

| Malondialdehyde (MDA) | Increased levels in cardiac tissue | Indicator of lipid peroxidation |

| Superoxide Dismutase (SOD) | Altered activity | Impaired antioxidant defense |

Mechanisms of Redox Cycling and Semiquinone Radical Formation

The chemical structure of this compound, specifically its tetracyclic ring with adjacent quinone-hydroquinone groups, is central to its redox activity. researchgate.net This structure allows this compound to accept an electron in a one-electron reduction reaction, transforming it into a semiquinone radical. researchgate.netnih.govmdpi.comresearchgate.net This unstable intermediate readily donates the electron to molecular oxygen (O₂), creating a superoxide anion radical (O₂•−) and regenerating the parent this compound molecule. researchgate.netnih.govmdpi.comnih.gov This cyclical process, known as redox cycling, establishes a persistent production of superoxide radicals. nih.govmdpi.com

The superoxide anion can then undergo further reactions to generate other potent ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), as well as reactive nitrogen species (RNS) like peroxynitrite. researchgate.netnih.govnih.gov The continuous generation of these reactive species within the cell leads to significant oxidative stress, causing damage to lipids, proteins, and DNA. researchgate.netresearchgate.net

Contribution of Cellular Oxidoreductases to ROS Production

The initiation of this compound's redox cycle is not spontaneous; it is catalyzed by various cellular oxidoreductases that transfer an electron to the this compound molecule. researchgate.net Key enzymes implicated in this process are found within the mitochondria, the primary site of ROS production.

Mitochondrial Complex I (NADH dehydrogenase) of the electron transport chain (ETC) has been identified as a major site for the one-electron reduction of this compound. researchgate.netnih.gov this compound can act as an electron acceptor for NADH dehydrogenase, leading to the formation of the semiquinone radical. nih.gov Other enzymes, such as NADPH–cytochrome P-450 reductase and nitric oxide synthases (NOS), also contribute to this process. mdpi.commdpi.com For instance, this compound can bind to the reductase domain of endothelial nitric oxide synthase (eNOS), increasing superoxide production while reducing nitric oxide (NO) formation. nih.govmdpi.com Additionally, this compound has been shown to promote the expression of NADPH oxidase 2 (NOX2) and the activity of NOX4, further contributing to ROS generation. mdpi.com

| Enzyme/Complex | Location | Role in this compound Redox Cycling | Reference |

|---|---|---|---|

| Mitochondrial Complex I (NADH Dehydrogenase) | Inner Mitochondrial Membrane | Major site of one-electron reduction of this compound to its semiquinone radical. | researchgate.netnih.gov |

| NADPH–Cytochrome P-450 Reductase | Endoplasmic Reticulum | Catalyzes the reduction of this compound, contributing to semiquinone formation. | mdpi.com |

| Endothelial Nitric Oxide Synthase (eNOS) | Cell Membrane/Cytosol | Binds to this compound, leading to increased superoxide production and decreased nitric oxide formation. | nih.govmdpi.com |

| NADPH Oxidase 2 (NOX2) | Cell Membrane | Expression is promoted by this compound, leading to increased ROS production. | mdpi.com |

| NADPH Oxidase 4 (NOX4) | Mitochondria/Endoplasmic Reticulum | Interaction with mitochondria is induced by this compound, leading to further ROS generation. | mdpi.com |

Impact on Endogenous Antioxidant Defense Systems

The massive production of ROS induced by this compound can overwhelm the cell's endogenous antioxidant defense systems. Tissues with inherently low levels of these protective enzymes, such as the heart, are particularly vulnerable to this compound-induced oxidative damage. mdpi.com

Studies in preclinical models have shown that this compound treatment can lead to a decrease in the activity and expression of key antioxidant enzymes. These include:

Superoxide Dismutase (SOD) : This enzyme is responsible for converting superoxide radicals into hydrogen peroxide and molecular oxygen. mdpi.com

Catalase (CAT) : Catalase breaks down hydrogen peroxide into water and oxygen. mdpi.com

Glutathione S-Transferase (GST) : This enzyme is involved in the detoxification of harmful compounds by conjugating them with glutathione. nih.gov

In lymphoma-bearing mice, the activities of CAT, SOD, and GST were found to decrease progressively with tumor growth. nih.gov While some research indicates that very low doses of this compound might paradoxically enhance the activities of these enzymes, clinically relevant and higher doses are generally associated with the depletion of these antioxidant defenses, thereby exacerbating oxidative stress. nih.govresearchgate.net This imbalance between ROS production and antioxidant capacity is a critical factor in the cellular damage caused by this compound. mdpi.com

Modulation of Gene Expression and Epigenetic Mechanisms

Beyond inducing oxidative stress, this compound exerts profound effects on nuclear processes by altering gene expression and epigenetic landscapes. These modifications contribute significantly to its therapeutic efficacy and its associated toxicities.

Transcriptional and Translational Regulatory Perturbations

This compound treatment leads to significant alterations in the transcriptional landscape of cells. In preclinical mouse models, this compound has been shown to rapidly alter the expression of genes encoding proteins of the mitochondrial electron transport chain. plos.org This transcriptional response is followed by changes at the translational level, indicating a multi-layered regulatory impact. plos.org

The drug can also influence the expression of key transcription factors and signaling molecules. For example, in some cancer cell lines, this compound has been observed to cause preferential cytoplasmic localization, leading to an inefficient activation of the DNA damage response pathway and p53, while relying more on ROS accumulation for its cytotoxic effects. ashpublications.org Furthermore, this compound can affect the unfolded protein response (UPR), a cellular stress response pathway. In both cardiac and diaphragm muscle, this compound activates UPR signaling at the level of eukaryotic translation initiation factor 2α (eIF2α), though downstream signaling diverges in a tissue-specific manner. nih.gov These perturbations in gene and protein expression disrupt cellular homeostasis and can trigger apoptotic pathways.

Histone Eviction and Nucleosome Destabilization

A novel mechanism of action for this compound involves the direct modulation of chromatin structure. nih.gov Studies have revealed that this compound and other anthracyclines can induce the eviction of histones from open and transcriptionally active regions of chromatin. nih.govnih.govscilit.com This effect is distinct from its role as a topoisomerase II inhibitor and occurs irrespective of the induction of DNA double-strand breaks. scilit.comresearchgate.net

The proposed mechanism suggests that when this compound intercalates into DNA, its amino sugar group creates spatial competition with histone residues, particularly H4-arginine, that are crucial for stabilizing the nucleosome structure. nih.govresearchgate.net This competition destabilizes the DNA-histone interaction, leading to the release or "eviction" of histones. nih.gov This destabilization of nucleosomes has several significant consequences:

It alters the epigenome and, consequently, the transcriptome. nih.gov

It can impair the DNA damage response (DDR) by evicting key components like the histone variant H2AX. nih.govscilit.com

It can drive apoptosis in cancer cells. nih.govnih.gov

This ability to remodel chromatin represents a fundamental aspect of this compound's action, impacting DNA repair, gene regulation, and cell fate. nih.govscilit.com

Alterations in MicroRNA (miRNA) Expression Profiles

This compound significantly perturbs the expression of microRNAs (miRNAs), a class of small non-coding RNAs that regulate gene expression at the post-transcriptional level. nih.govnih.gov Changes in miRNA profiles have been observed in various preclinical models, including breast cancer cell lines and cardiomyocytes, following this compound exposure. nih.govnih.gov

In a study involving breast cancer cell lines, this compound treatment modified the expression of 13 miRNAs common to all tested lines, with many more changes specific to the cancer subtype. nih.gov Similarly, in cardiomyocytes, this compound treatment significantly altered the expression of 76 miRNAs. nih.gov These differentially expressed miRNAs are involved in numerous biological processes, including the regulation of apoptosis, cell metabolism, and pathways related to chemotherapy resistance. nih.govnih.gov

| miRNA | Effect of this compound | Cell/Tissue Type | Associated Function/Pathway | Reference |

|---|---|---|---|---|

| miR-548c-3p | Altered Expression | MCF-7 Breast Cancer Cells | Implicated in cell viability and potential resistance to this compound. | nih.gov |

| miR-21 | Decreased Expression | MCF-7 Breast Cancer Cells | Down-regulation is associated with increased apoptosis. | scirp.org |

| miR-34a | Increased Expression | Rat Cardiomyocytes | Impacts cell fate and apoptosis, partly by regulating Bcl-2 and SIRT1. | frontiersin.org |

| miR-22 | Increased Expression | Murine Cardiomyocytes | Promotes apoptosis over senescence under high-stress conditions. | frontiersin.org |

| Let-7 family | Altered Expression | Cardiomyocytes | Involved in the cellular response to this compound-induced stress. | nih.gov |

The dysregulation of these specific miRNAs, such as miR-21, miR-22, and miR-34a, can directly influence cell survival and death pathways by modulating the expression of their target genes, including key apoptosis regulators like p53, Bcl-2, and SIRT1. scirp.orgfrontiersin.org Therefore, the alteration of miRNA expression profiles is a critical component of the molecular mechanisms underlying this compound's action.

Induction of Programmed Cellular Demise Pathways

This compound, a potent anthracycline antibiotic, exerts its therapeutic effects in preclinical models primarily through the induction of various forms of programmed cell death in cancer cells. Its mechanisms are multifaceted, engaging a range of signaling pathways that culminate in cellular demise. These pathways include apoptosis, autophagy, ferroptosis, and cellular senescence, each with distinct molecular triggers and execution processes initiated by this compound-induced cellular stress.

Apoptosis Signaling Cascades (Caspase-dependent and Independent)

Apoptosis, or programmed cell death, is a critical mechanism by which this compound eliminates malignant cells. The drug activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of a cascade of cysteine proteases known as caspases.

The intrinsic pathway is predominantly initiated by cellular stress and DNA damage caused by this compound's intercalation into DNA and inhibition of topoisomerase II. mdpi.com This genotoxic stress leads to the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic genes. mdpi.comnih.gov The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, a process that can also be modulated by this compound. mdpi.comfrontiersin.org

A pivotal event in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govmdpi.com This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound treatment disrupts the delicate balance between these opposing factions.

In preclinical models, this compound has been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-xL. nih.gov This shift in the Bax/Bcl-xL ratio promotes the oligomerization of Bax and Bak at the outer mitochondrial membrane, forming pores that lead to MOMP. nih.govnih.gov

The permeabilization of the mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. mdpi.comnih.govresearchgate.net Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. researchgate.net This complex then recruits and activates the initiator caspase-9, which subsequently activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell. nih.govresearchgate.net

This compound also induces apoptosis through the extrinsic pathway by enhancing the expression of death receptors on the cell surface. mdpi.com Studies have demonstrated that this compound treatment upregulates death receptors such as Fas, TRAIL-R1 (DR4), and TRAIL-R2 (DR5). iiarjournals.orgresearchgate.net

The engagement of these receptors by their cognate ligands (e.g., FasL, TNFα) leads to the recruitment of adaptor proteins, such as the Fas-associated death domain (FADD). frontiersin.orgiiarjournals.org This, in turn, facilitates the recruitment and dimerization of pro-caspase-8, leading to its auto-activation. researchgate.net Activated caspase-8 can then directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving the BH3-only protein Bid into its truncated form, tBid. iiarjournals.org The tBid protein then translocates to the mitochondria to engage the intrinsic pathway, creating a crosstalk between the two apoptotic routes. researchgate.net

Autophagy Regulation and Dysregulation

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. Its role in this compound's mechanism of action is complex and can be context-dependent, acting as either a pro-survival or a pro-death mechanism. researchgate.net this compound has been shown to both induce and dysregulate autophagy in preclinical cancer models. nih.gov

The induction of autophagy by this compound is often mediated by the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy. researchgate.net This signaling cascade leads to the activation of the ULK1 complex and the subsequent formation of the Beclin-1-Vps34-Vps15 complex, which is essential for the nucleation of the autophagosome. researchgate.net

However, prolonged exposure to this compound can lead to autophagic dysregulation. nih.gov Research indicates that this compound can impair lysosomal function and biogenesis by suppressing the expression of Transcription Factor EB (TFEB), a master regulator of these processes. nih.govnih.gov This impairment blocks the final step of autophagy—the fusion of autophagosomes with lysosomes to form autolysosomes—leading to an accumulation of non-functional autophagosomes and contributing to cellular stress and death. nih.gov

Ferroptosis and Iron-Dependent Cell Death Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govresearchgate.net It is morphologically and biochemically different from apoptosis. This compound has been identified as a potent inducer of ferroptosis in various preclinical models. researchgate.netjci.org

The mechanism involves the disruption of iron homeostasis. This compound treatment can lead to an overload of intracellular iron, partly by upregulating the transferrin receptor (TfR) and inactivating ferritin, the iron storage protein. researchgate.net This excess free iron can then participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress. researchgate.net

A key event in this compound-induced ferroptosis is the inhibition of glutathione peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. mdpi.comnih.gov By inhibiting GPX4, this compound promotes the accumulation of lipid reactive oxygen species (ROS) and subsequent peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis that ultimately leads to cell death. nih.govresearchgate.net

| Key Event | Molecular Mediator(s) | Consequence |

| Iron Overload | Upregulation of Transferrin Receptor (TfR), Inactivation of Ferritin | Increased intracellular free iron researchgate.net |

| ROS Generation | Fenton Reaction | Production of hydroxyl radicals researchgate.net |

| Antioxidant Depletion | Inhibition of Glutathione Peroxidase 4 (GPX4) | Accumulation of lipid peroxides mdpi.comnih.gov |

| Membrane Damage | Lipid Peroxidation | Loss of membrane integrity and cell death jci.org |

Cellular Senescence Induction and Related Pathways

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage induced by chemotherapeutic agents like this compound. nih.govresearchgate.net This process, known as therapy-induced senescence (TIS), serves as an initial tumor-suppressive mechanism. researchgate.net

This compound induces senescence in preclinical models through the DNA damage response pathway. nih.govbiorxiv.org This often involves the activation of proteins like Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) in response to double-strand breaks. nih.gov Notably, this compound can induce senescence even in cancer cells that lack functional p53 and p16, two key tumor suppressor proteins that are canonical mediators of senescence. nih.gov

Senescent cells exhibit distinct morphological and biochemical features, including increased cell size and expression of senescence-associated β-galactosidase (SA-β-gal). biorxiv.orgresearchgate.net They also develop a senescence-associated secretory phenotype (SASP), characterized by the secretion of a variety of pro-inflammatory cytokines, chemokines, and growth factors, such as Interleukin-6 (IL-6). biorxiv.orgresearchgate.net The expression of cell cycle inhibitors like Cdkn1a (p21) is also commonly upregulated. biorxiv.org

| Senescence Marker | Observation in this compound-Treated Models | Reference |

| SA-β-galactosidase | Increased expression/activity | biorxiv.orgresearchgate.net |

| Cell Size | Increased | biorxiv.org |

| Cdkn1a (p21) | Upregulated mRNA expression | biorxiv.orgresearchgate.net |

| IL-6 | Increased mRNA expression (part of SASP) | biorxiv.org |

| p53 | Upregulated expression | researchgate.net |

Mitochondrial Dysfunction and Bioenergetic Perturbations

This compound's cytotoxicity is profoundly linked to its detrimental effects on mitochondria, the primary cellular organelles for energy production and redox homeostasis. In preclinical models, this compound instigates a cascade of events leading to severe mitochondrial dysfunction and disruption of cellular bioenergetics. This is characterized by impaired respiratory function, compromised mitochondrial DNA, and dysregulated mitochondrial quality control mechanisms.

Effects on Mitochondrial Respiration and Electron Transport Chain Complexes

This compound directly targets the mitochondrial electron transport chain (ETC), the series of protein complexes responsible for oxidative phosphorylation and ATP synthesis. A primary mechanism involves the inhibition of specific ETC complexes, leading to a significant reduction in mitochondrial respiration.

Preclinical studies have consistently demonstrated that this compound inhibits the activity of Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) of the ETC. nih.govnih.gov The inhibition of Complex I is particularly severe and occurs through the redox cycling of this compound's quinone moiety. nih.govresearchgate.net This process involves the transfer of an electron from NADH dehydrogenase to this compound, forming a semiquinone radical. This radical then reacts with molecular oxygen, regenerating the parent this compound molecule and producing superoxide radicals. nih.govresearchgate.net This futile cycle not only inhibits electron flow but also serves as a major source of reactive oxygen species (ROS).

The binding of this compound to cardiolipin, a phospholipid unique to the inner mitochondrial membrane, further exacerbates ETC dysfunction. nih.govnih.gov Cardiolipin is essential for the optimal functioning of several ETC complexes, including Complex I, III, and IV. nih.gov By binding to cardiolipin, this compound disrupts the structural integrity of these complexes and impairs their enzymatic activity. nih.govnih.gov

The consequences of ETC inhibition are twofold: a decrease in ATP production, leading to an energy deficit in highly metabolic tissues like the heart, and an overproduction of ROS. nih.govahajournals.org This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress and damage to various cellular components. nih.gov

| ETC Complex/Component | Effect of this compound | Mechanism of Action | Consequence |

| Complex I (NADH Dehydrogenase) | Inhibition | Redox cycling of this compound to a semiquinone radical at the expense of NADH. nih.govresearchgate.net | Decreased electron flow, reduced ATP synthesis, increased superoxide production. nih.govnih.gov |

| Complex II (Succinate Dehydrogenase) | Inhibition | Direct interaction and oxidative damage. nih.gov | Impaired electron entry from succinate, contributing to reduced respiration. nih.gov |

| Complexes III and IV | Inhibition | Disruption of complex assembly and function due to this compound-cardiolipin binding. researchgate.netijbs.com | Impaired electron transfer to cytochrome c and oxygen, further reducing ATP synthesis. nih.gov |

| Cardiolipin | Irreversible Binding | High affinity of the cationic this compound for the anionic cardiolipin in the inner mitochondrial membrane. nih.govnih.gov | Destabilization of ETC supercomplexes, inhibition of enzyme activities (e.g., cytochrome c oxidase). nih.govnih.gov |

Mitochondrial DNA Integrity and Damage Responses

Mitochondrial DNA (mtDNA) is a critical target of this compound-induced toxicity. Due to its proximity to the ETC, a major site of ROS production, and its limited repair mechanisms compared to nuclear DNA, mtDNA is particularly vulnerable to oxidative damage. researchgate.net

This compound inflicts damage on mtDNA through multiple mechanisms. The drug can intercalate directly into the mtDNA molecule, distorting its structure and interfering with replication and transcription processes. nih.govnih.gov This intercalation can lead to the aggregation of mtDNA into structures known as nucleoids. nih.govresearchgate.net

Furthermore, the ROS generated by this compound's redox cycling and ETC inhibition cause significant oxidative lesions in mtDNA. nih.gov These lesions can block the progression of mitochondrial transcription and replication machinery, leading to a decline in the synthesis of essential mitochondrial proteins encoded by mtDNA. nih.gov Studies have also shown that this compound can induce mtDNA deletions and contribute to mtDNA depletion over time. nih.govbohrium.com

Another key mechanism involves this compound's interaction with topoisomerase IIβ (Top2β), an enzyme present in mitochondria that is crucial for managing DNA topology. This compound traps Top2β on mtDNA, leading to the formation of DNA double-strand breaks. nih.gov

The cellular response to this compound-induced mtDNA damage involves several pathways. The tumor suppressor protein p53 can be activated in response to this damage, translocating to the mitochondria where it can either promote repair or, if the damage is too severe, trigger apoptosis. nih.govnih.gov Additionally, mitochondrial topoisomerase I (Top1mt) has been identified as a protective enzyme, helping to maintain mtDNA integrity in the face of this compound-induced stress. nih.gov

| Mechanism of mtDNA Damage | Description | Consequence |

| Intercalation | This compound inserts itself between the base pairs of the mtDNA double helix. nih.govnih.gov | Distortion of mtDNA structure, inhibition of replication and transcription, aggregation of nucleoids. nih.govresearchgate.net |

| Oxidative Damage | ROS generated by this compound's redox cycling attack mtDNA bases and the sugar-phosphate backbone. nih.gov | Formation of oxidative lesions (e.g., 8-oxoguanine), single- and double-strand breaks, leading to impaired mtDNA function. nih.govcolby.edu |

| Topoisomerase IIβ Inhibition | This compound stabilizes the complex between Top2β and mtDNA, preventing the re-ligation of DNA strands. nih.gov | Formation of persistent double-strand breaks in mtDNA. nih.gov |

| Nucleoid Remodeling | This compound treatment leads to the aggregation and altered distribution of mtDNA nucleoids. nih.govresearchgate.net | Reduced number of individual nucleoids and potential impairment of mtDNA maintenance and segregation. researchgate.net |

Mitophagy Pathways and Dysregulation

Mitophagy is a specialized form of autophagy responsible for the selective removal of damaged or dysfunctional mitochondria, a critical process for maintaining mitochondrial quality control. This compound has been shown to significantly dysregulate this pathway, although the reported effects in preclinical models are complex and appear to be context-dependent.

Some studies indicate that this compound inhibits mitophagy. This inhibition can lead to the accumulation of damaged mitochondria, which continue to produce ROS and release pro-apoptotic factors, thereby exacerbating cellular injury. ahajournals.org One proposed mechanism for this inhibition involves the tumor suppressor protein p53. Following DNA damage, p53 can accumulate in the cytosol and bind to Parkin, an E3 ubiquitin ligase crucial for initiating mitophagy, preventing its translocation to damaged mitochondria. ahajournals.orgresearchgate.net Another mechanism involves the this compound-induced downregulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, which impairs the clearance phase of the autophagic process. ahajournals.org

Conversely, other preclinical studies report that this compound can induce or accelerate mitophagy. nih.gov In this scenario, excessive mitochondrial fragmentation, driven by the fission protein Drp1, precedes an overwhelming activation of the mitophagy machinery. nih.gov This unchecked degradation of the mitochondrial network can deplete the cell of functional mitochondria, leading to a severe energy crisis and ultimately cell death. nih.gov This process often involves the canonical PINK1/Parkin pathway, where the stabilization of PINK1 on the outer membrane of depolarized mitochondria recruits Parkin to ubiquitinate mitochondrial proteins, flagging them for degradation. mdpi.com Parkin-independent pathways, involving receptors like Bnip3, have also been implicated in this compound-induced mitophagy. ahajournals.orgresearchgate.net

The conflicting findings on whether this compound inhibits or excessively activates mitophagy may be attributable to differences in experimental systems, this compound concentrations, and the duration of exposure. researchgate.net Regardless of the direction of the dysregulation, the outcome is a failure of mitochondrial quality control, which is a key contributor to this compound's toxicity.

| Mitophagy Pathway/Component | Effect of this compound | Observed Outcome in Preclinical Models |

| PINK1/Parkin Pathway | Dysregulation (Inhibition or Over-activation) | Some studies show inhibition via p53-mediated sequestration of Parkin. ahajournals.orgresearchgate.net Others report activation and translocation of PINK1/Parkin to mitochondria. mdpi.com |

| Mitophagy Flux | Impaired or Overwhelmed | This compound can inhibit autophagic flux by impairing lysosomal function. nih.govahajournals.org In other contexts, it accelerates mitophagy flux, leading to excessive mitochondrial clearance. nih.gov |

| Mitophagy Receptors (e.g., Bnip3) | Upregulation | This compound can increase the expression of Bnip3, promoting Parkin-independent mitophagy. ahajournals.orgresearchgate.net |

| Mitochondrial Fission (Drp1) | Activation | Increased Drp1-mediated mitochondrial fission is often a prerequisite for this compound-induced mitophagy. nih.gov |

| Transcription Factor EB (TFEB) | Downregulation | Decreased TFEB expression impairs lysosomal biogenesis and function, blocking the final stages of autophagy/mitophagy. ahajournals.org |

Interactions with Cellular Macromolecules Beyond DNA

While DNA is a well-established target of this compound, its interaction with other cellular macromolecules, particularly proteins and lipids, plays a significant role in its molecular mechanisms of action. These interactions contribute to a wide range of cellular perturbations, from altered protein function to membrane damage.

Protein Interaction Profiles (Proteomic Analysis)

Proteomic analyses of preclinical models treated with this compound have revealed widespread alterations in the cellular proteome, indicating a broad range of protein interactions and downstream effects. These studies utilize techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) and mass spectrometry to identify and quantify changes in protein expression, post-translational modifications, and redox status.

In cardiomyocytes, this compound treatment leads to significant changes in the expression levels of proteins involved in key cellular processes. A notable finding is the altered expression of numerous mitochondrial proteins, underscoring the organelle as a primary target. colby.edu Proteins involved in energy metabolism, such as pyruvate dehydrogenase and acyl-CoA dehydrogenase, are frequently dysregulated, consistent with the observed bioenergetic perturbations. colby.edu

Furthermore, proteomic studies have identified changes in structural proteins, including those of the sarcomere like desmin, which can contribute to the decline in cardiac contractility. colby.edu Chaperone proteins and those involved in the cellular stress response, such as α-crystallin B chain and prohibitin, also show altered expression, reflecting the cell's attempt to cope with this compound-induced damage. colby.edu Redox-proteomic approaches have specifically highlighted changes in the thiol reactivity of proteins, indicating that this compound-induced oxidative stress leads to the dysregulation of protein folding and cytoskeletal regulation. nih.gov

More advanced chemoproteomic techniques, using photoaffinity labeling, have begun to identify direct and indirect protein binders of this compound. One such study identified adenosylhomocysteinase (AHCY) as a potential off-target protein, linking this compound to disruptions in cellular methylation pathways. bohrium.comresearchgate.net

| Protein Category/Pathway | Specific Proteins with Altered Expression/Activity | Functional Implication |

| Energy Metabolism | Pyruvate dehydrogenase, Acyl-CoA dehydrogenase, Voltage-dependent anion-selective channel protein 2. nih.govcolby.edu | Impaired mitochondrial energy production, disruption of metabolic pathways. |

| Sarcomere/Cytoskeleton | Desmin, Troponin, Keratins 8, 18, 19. nih.govijbs.com | Myofibrillar disorganization, impaired cardiac contractility. |

| Chaperones/Stress Response | α-crystallin B chain, Prohibitin, Heat shock protein 27 (HSP27). researchgate.netcolby.edu | Cellular stress, dysregulation of protein folding and quality control. |

| Apoptosis | Cathepsin B. researchgate.net | Activation of cell death pathways. |

| Redox Regulation | Proteins involved in protein folding and translational regulation. nih.gov | Altered thiol status, oxidative damage to proteins. |

| Metabolic Pathways (Off-Target) | Adenosylhomocysteinase (AHCY). bohrium.comresearchgate.net | Disruption of methylation and related metabolic processes. |

Membrane Interaction Dynamics (Lipid Peroxidation)

This compound's interaction with cellular membranes, particularly the inner mitochondrial membrane, is a critical event in its toxicity profile. This interaction is driven by the drug's high affinity for cardiolipin, an anionic phospholipid almost exclusively found in the inner mitochondrial membrane. nih.gov The cationic daunosamine sugar moiety of this compound binds tightly and irreversibly to the negatively charged phosphate groups of cardiolipin. mdpi.comnih.gov

This binding has several detrimental consequences. It displaces cytochrome c from its anchoring site on the inner membrane, disrupting electron transport. ahajournals.org The formation of the this compound-cardiolipin complex also inhibits the activity of membrane-bound enzymes, such as cytochrome c oxidase, and alters the physical properties of the membrane, including its fluidity. ahajournals.orgnih.gov Some studies suggest this compound increases the fluidity of certain membrane models, which could impact the function of embedded proteins. researchgate.net

A major consequence of this compound's interaction with membranes and its ability to redox cycle is the induction of lipid peroxidation. mdpi.com this compound can form complexes with iron, and this this compound-iron complex is a potent catalyst for the generation of ROS via the Fenton and Haber-Weiss reactions. ijbs.com These ROS, particularly the hydroxyl radical, readily attack the polyunsaturated fatty acid chains of membrane phospholipids, initiating a chain reaction of lipid peroxidation. nih.gov

Lipid peroxidation damages the structural integrity of cellular and organellar membranes, leading to increased permeability, loss of electrochemical gradients, and inactivation of membrane-bound proteins. nih.gov The byproducts of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are themselves reactive and can cause further damage to proteins and DNA. bohrium.com This process is considered a key mechanism in this compound-induced ferroptosis, a form of iron-dependent regulated cell death. ijbs.commdpi.com

| Membrane Component/Process | Nature of Interaction with this compound | Biophysical/Biochemical Consequence |

| Cardiolipin | High-affinity electrostatic binding. nih.gov | Disruption of ETC enzyme function, displacement of cytochrome c, altered membrane structure. ahajournals.orgnih.gov |

| Phospholipids (General) | Intercalation and interaction with headgroups. researchgate.net | Alteration of membrane fluidity and composition (e.g., PS/PE ratio), potential disruption of protein import. researchgate.netnih.gov |

| Lipid Peroxidation | Catalysis by this compound-iron complexes and ROS generation. ijbs.commdpi.com | Damage to polyunsaturated fatty acids, loss of membrane integrity, generation of reactive aldehydes (MDA, 4-HNE). nih.govbohrium.com |

| Membrane Fluidity | This compound can increase or decrease fluidity depending on the membrane composition (e.g., cholesterol content). nih.govresearchgate.net | Changes in membrane transport properties and function of membrane-associated proteins. nih.gov |

| Ferroptosis | Induction via iron-dependent lipid peroxidation. ijbs.com | Regulated cell death characterized by extensive lipid peroxidation. mdpi.com |

Molecular and Cellular Mechanisms of Acquired Doxorubicin Resistance

Enhanced Drug Efflux Mechanisms

One of the most well-documented mechanisms of doxorubicin (B1662922) resistance is the increased efflux of the drug from the cancer cell, which lowers its intracellular concentration and prevents it from reaching its nuclear target. nih.govresearchgate.net This process is primarily mediated by a superfamily of transmembrane proteins known as ATP-binding cassette (ABC) transporters. spandidos-publications.com

The overexpression of specific ABC transporters is a hallmark of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad spectrum of structurally unrelated drugs. frontiersin.org These transporters function as ATP-dependent pumps that actively extrude xenobiotics, including this compound, from the cell's interior. youtube.com

ABCB1/P-glycoprotein (P-gp): As one of the most extensively studied ABC transporters, P-glycoprotein (P-gp), encoded by the ABCB1 gene, plays a major role in this compound resistance. nih.gov Its overexpression has been observed in numerous this compound-resistant cancer cell lines. nih.gov P-gp effectively reduces the intracellular accumulation of this compound, thereby diminishing its cytotoxic effects. nih.govjst.go.jp In some breast cancer cell models, ABCB1 is the dominant transporter overexpressed after selection with high doses of this compound. aacrjournals.org

ABCG2/Breast Cancer Resistance Protein (BCRP): ABCG2, also known as BCRP, is another critical transporter implicated in this compound resistance. mdpi.com Overexpression of ABCG2 has been found to confer resistance to this compound in breast, ovarian, and colon cancer cell lines. nih.gov Studies have shown that single-step, low-dose selection with this compound can lead to the overexpression of wild-type ABCG2, suggesting it may be an early molecular marker in the development of MDR. nih.gov

ABCC1/Multidrug Resistance-Associated Protein 1 (MRP1): The ABCC1 transporter, or MRP1, also contributes to the efflux of this compound and other chemotherapeutic agents. nih.gov Like P-gp and BCRP, elevated expression of MRP1 has been observed in various drug-resistant cancer cells. mdpi.com The co-expression of multiple transporters, such as ABCB1, ABCC1, and ABCG2, can occur within the same cancer cells, contributing to a robust multidrug-resistant phenotype. frontiersin.org

| Transporter | Gene Name | Common Name | Role in this compound Resistance |

|---|---|---|---|

| ABCB1 | MDR1 | P-glycoprotein (P-gp) | A primary efflux pump for this compound, significantly reducing intracellular drug levels. nih.gov |

| ABCG2 | - | Breast Cancer Resistance Protein (BCRP) | Confers resistance by actively transporting this compound out of cancer cells. nih.gov |

| ABCC1 | - | Multidrug Resistance-Associated Protein 1 (MRP1) | Contributes to multidrug resistance by effluxing this compound and its metabolites. nih.gov |

The overexpression of ABC transporters is not a random event but is controlled by complex regulatory networks involving various signaling pathways and transcription factors. These pathways can be activated in response to the cellular stress induced by chemotherapy, leading to increased transcription of ABC transporter genes. consensus.app

Several key signaling pathways have been implicated in the upregulation of ABC transporters. The PI3K/Akt pathway, for instance, is known to regulate the activity of ABCG2 in some cancer stem-like cells. mdpi.com Similarly, transcription factors such as p53, MYCN, and those involved in the epithelial-to-mesenchymal transition (EMT) can directly bind to the promoter regions of ABC transporter genes to modulate their expression. mdpi.comconsensus.app For example, the tumor suppressor p53 can regulate the ABCB1 gene. mdpi.com Furthermore, epigenetic modifications, such as changes in DNA methylation and histone acetylation at the promoter of an ABC transporter gene, can lead to its overexpression in this compound-resistant cells. researchgate.net Non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), also play a critical role by regulating ABC transporter gene expression at both transcriptional and post-transcriptional levels. consensus.app

Augmented DNA Damage Repair Pathways

The primary mechanism of this compound's cytotoxicity involves the inhibition of topoisomerase II, leading to the formation of protein-linked DNA double-strand breaks (DSBs) and subsequent apoptosis. nih.govnih.gov Consequently, an enhanced capacity to repair this DNA damage is a crucial survival strategy for cancer cells, directly contributing to acquired this compound resistance. researchgate.net Mammalian cells utilize two main pathways to repair DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). iu.edumdpi.com

Resistant cancer cells often exhibit increased efficiency in one or both DSB repair pathways, allowing them to effectively counteract the DNA damage induced by this compound.

Non-Homologous End Joining (NHEJ): NHEJ is a major pathway for repairing DSBs that can operate throughout the cell cycle. mdpi.com It directly ligates the broken DNA ends without the need for a homologous template, although it is sometimes considered error-prone. mdpi.comfrontiersin.org Key proteins in the classical NHEJ pathway include the Ku70/80 heterodimer and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). frontiersin.org Upregulation of NHEJ components has been observed in resistant cancer cells. nih.gov Inhibition of this pathway has been shown to increase the cytotoxicity of this compound, highlighting its role in mediating resistance. nih.gov

Homologous Recombination (HR): HR is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair DSBs, restricting its activity primarily to the S and G2 phases of the cell cycle. mdpi.com A key protein in this process is RAD51, which facilitates the search for homology and strand invasion. frontiersin.org this compound treatment can induce an increase in RAD51 expression and the formation of RAD51 foci at sites of DNA damage, indicating activation of the HR pathway. nih.gov The inhibition of RAD51 has been shown to potentiate the cytotoxic effects of this compound, suggesting that HR is a critical mechanism for repairing this compound-induced damage and contributing to resistance. nih.govnih.gov

| Pathway | Description | Key Proteins | Relevance to this compound Resistance |

|---|---|---|---|

| Non-Homologous End Joining (NHEJ) | Directly ligates broken DNA ends; active throughout the cell cycle. mdpi.com | Ku70/80, DNA-PKcs, Ligase IV | Enhanced activity promotes survival by repairing this compound-induced DSBs. nih.govnih.gov |

| Homologous Recombination (HR) | High-fidelity repair using a sister chromatid as a template; active in S/G2 phases. mdpi.com | ATM, BRCA1, BRCA2, RAD51 | Upregulation allows for efficient, error-free repair of DSBs, contributing to resistance. nih.govnih.gov |

DNA polymerases are responsible for synthesizing DNA during replication and repair. The fidelity of a DNA polymerase refers to its accuracy in inserting the correct nucleotide. neb.com While high-fidelity polymerases ensure genomic integrity, some specialized, low-fidelity polymerases are involved in processes like translesion synthesis to bypass DNA damage. frontiersin.org There is evidence to suggest that this compound-resistant cells may harbor DNA polymerases with significantly low fidelity. spandidos-publications.com This reduced fidelity could lead to an increased mutation rate. While potentially detrimental, this hypermutability might also provide a selective advantage by accelerating the generation of mutations in genes that can confer resistance to chemotherapy. spandidos-publications.com

Alterations in Drug Target Characteristics

This compound exerts its primary cytotoxic effect by targeting the alpha isoform of topoisomerase II (TOP2A). nih.gov This enzyme is crucial for managing DNA topology during replication and transcription. This compound intercalates into DNA and traps TOP2A in a "cleavable complex," where the DNA is cut but not resealed, leading to permanent DSBs. nih.govnih.gov Alterations in TOP2A can therefore directly confer resistance by preventing the drug from effectively poisoning the enzyme.

Mechanisms of target alteration include:

Reduced Expression of Topoisomerase IIα: A common mechanism of resistance to topoisomerase II poisons is the downregulation of TOP2A gene expression. nih.gov With lower levels of the target enzyme, the drug is less capable of generating a sufficient number of DNA breaks to trigger cell death. nih.govremedypublications.com

Mutations in the Topoisomerase IIα Gene: Point mutations within the TOP2A gene can alter the structure of the enzyme. nih.gov These mutations can decrease the binding affinity of this compound or otherwise interfere with the drug's ability to stabilize the cleavable complex, rendering the enzyme resistant to the drug's effects. frontiersin.org For example, specific single-point mutations in yeast topoisomerase II have been identified that confer resistance to this compound. nih.gov

Changes in Isoform Expression: Mammalian cells express two isoforms of topoisomerase II, α and β. TOP2A is more closely associated with cell proliferation and is the primary target of this compound. frontiersin.org A shift in the expression ratio, such as an increase in the less sensitive TOP2B isoform relative to TOP2A, has been proposed as a potential mechanism of resistance. remedypublications.com

Decreased Topoisomerase II Expression or Activity

A primary mechanism by which cancer cells develop resistance to this compound involves the downregulation of its molecular target, topoisomerase II (Topo II). nih.gov this compound exerts its cytotoxic effects by stabilizing the complex formed between Topo II and DNA, leading to double-strand breaks and subsequent cell death. nih.gov Consequently, a reduction in the expression or activity of Topo II can significantly diminish the drug's efficacy.

Studies have demonstrated an inverse correlation between this compound sensitivity and both Topo II activity and mRNA expression in human melanoma cell lines. nih.gov In some cases, this compound-resistant cells exhibit lower levels of Topo II-mediated DNA breaks compared to their sensitive counterparts. nih.gov This reduction in enzyme availability means fewer drug-target interactions can occur, thereby limiting the extent of DNA damage and promoting cell survival. Furthermore, the downregulation of Topo II has been observed in various cancer types as a mechanism of acquired resistance. oncotarget.com

Mutations or Post-Translational Modifications of Topoisomerase II

In addition to decreased expression, alterations to the Topo II enzyme itself, through mutations or post-translational modifications (PTMs), can confer resistance to this compound. nih.gov

Mutations: Single point mutations within the gene encoding Topo IIα can lead to the production of an altered enzyme that is less susceptible to the effects of this compound. oaepublish.com These mutations can occur in different domains of the enzyme, including the ATPase domain and the DNA-gate, affecting the binding of the drug and the stabilization of the Topo II-DNA cleavage complex. oaepublish.com

Post-Translational Modifications: PTMs such as phosphorylation, ubiquitination, and SUMOylation can modulate the function and cellular localization of Topo II, thereby influencing its interaction with this compound. nih.govresearchgate.net For instance, hyperphosphorylation of Topo II has been observed in some drug-resistant cell lines and may represent a compensatory mechanism for reduced protein levels. nih.gov These modifications can impact the enzyme's catalytic activity and its sensitivity to Topo II poisons. nih.govoaepublish.com

Evasion of Programmed Cell Death Mechanisms

A critical aspect of this compound resistance is the ability of cancer cells to evade apoptosis, or programmed cell death, which is a primary outcome of this compound-induced DNA damage. researchgate.net This evasion is often achieved through the dysregulation of proteins that control the apoptotic cascade.

Upregulation of Anti-Apoptotic Proteins

Cancer cells can acquire resistance to this compound by increasing the expression of anti-apoptotic proteins. Members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL, are key regulators of apoptosis. researchgate.net Overexpression of these proteins can inhibit the mitochondrial apoptotic pathway, which is often activated by this compound. mdpi.com

Another significant group of anti-apoptotic proteins are the Inhibitors of Apoptosis Proteins (IAPs), such as XIAP. researchgate.netiiarjournals.org These proteins can directly bind to and inhibit caspases, the key executioner enzymes of apoptosis. iiarjournals.org Increased levels of IAPs have been implicated in resistance to apoptosis-inducing agents, including this compound. iiarjournals.org

| Anti-Apoptotic Protein | Function in this compound Resistance |

| Bcl-2 | Inhibits the mitochondrial pathway of apoptosis. researchgate.netmdpi.com |

| Bcl-xL | Sequesters pro-apoptotic proteins, preventing their activation. researchgate.net |

| XIAP | Directly inhibits caspases to block apoptosis. researchgate.netiiarjournals.org |

| cIAP1/cIAP2 | Antagonize caspase activity. iiarjournals.org |

Downregulation of Pro-Apoptotic Proteins

Conversely, the downregulation of pro-apoptotic proteins can also contribute to this compound resistance. Pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, are essential for initiating the mitochondrial apoptotic pathway. mdpi.comresearchgate.net Reduced expression of these proteins can make cells less susceptible to this compound-induced apoptosis.

The tumor suppressor protein p53 plays a crucial role in sensing DNA damage and initiating a cellular response, which can include apoptosis. mdpi.com Mutations or inactivation of p53 are common in cancer and can lead to resistance to DNA-damaging agents like this compound by preventing the upregulation of pro-apoptotic target genes such as PUMA and NOXA. mdpi.com Furthermore, a decrease in the levels of proteins like cFLIP, which can sensitize cells to apoptosis, has been linked to this compound's mechanism of action, and alterations in this process can affect drug efficacy. nih.gov

| Pro-Apoptotic Protein | Role in Apoptosis and this compound Action |

| Bax | Promotes the release of cytochrome c from mitochondria. mdpi.comresearchgate.net |

| Bak | Works with Bax to permeabilize the mitochondrial outer membrane. nih.gov |

| p53 | A tumor suppressor that induces apoptosis in response to DNA damage. mdpi.com |

| PUMA | A p53 target gene that activates Bax and Bak. mdpi.com |

| NOXA | A p53 target gene that neutralizes anti-apoptotic Bcl-2 proteins. mdpi.com |

| cFLIP | Regulates the activation of caspase-8 in the extrinsic apoptosis pathway. nih.gov |

Adaptive Autophagic Responses for Cell Survival

Autophagy, a cellular process of self-digestion, has a dual role in cancer therapy. While excessive autophagy can lead to cell death, it can also act as a survival mechanism under stress, such as that induced by chemotherapy. nih.govresearchgate.net In the context of this compound resistance, autophagy can protect cancer cells from drug-induced damage by removing damaged organelles and proteins, thereby promoting cell survival. nih.gov

Studies have shown that this compound treatment can induce autophagy in cancer cells. researchgate.net This adaptive autophagic response can contribute to acquired resistance. nih.gov For example, in breast cancer cells, the acquisition of this compound resistance has been correlated with an increase in autophagy. nih.gov Inhibition of autophagy, for instance with chloroquine, has been shown to restore this compound sensitivity in resistant cells. nih.gov The activation of autophagy can be mediated by various signaling pathways, including those involving proteins like Beclin 1 and Atg7. biorxiv.org

Remodeling of Cellular Signaling Pathways

Acquired resistance to this compound is frequently associated with the remodeling of various cellular signaling pathways that regulate cell survival, proliferation, and stress responses. nih.gov These alterations allow cancer cells to counteract the cytotoxic effects of the drug.

Key signaling pathways implicated in this compound resistance include:

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. nih.gov Hyperactivation of this pathway is a common feature of many cancers and has been linked to this compound resistance. mdpi.com Akt can phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic factors, thereby promoting cell survival. nih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. nih.gov Activation of the MAPK/ERK pathway has been shown to contribute to this compound resistance in some cancer models. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. nih.gov Its activation can lead to the upregulation of anti-apoptotic genes, contributing to resistance to chemotherapy. nih.gov

Calcium Signaling: Alterations in intracellular calcium signaling have also been implicated in this compound resistance. frontiersin.org For instance, increased intracellular calcium levels and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) have been observed in this compound-resistant breast cancer cells. frontiersin.orgselleckchem.com

The remodeling of these and other signaling pathways represents a complex and interconnected network of adaptations that ultimately allow cancer cells to withstand the therapeutic challenge posed by this compound. nih.govmdpi.com

Activation of Pro-Survival Signaling Axes (e.g., PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin)

A primary mechanism by which cancer cells develop resistance to this compound is through the hyperactivation of signaling pathways that promote cell survival and proliferation. These pathways can override the pro-apoptotic signals induced by the drug.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism. Its hyperactivation is a common feature in many cancers and is strongly associated with resistance to chemotherapy, including this compound. nih.gov Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, allows cancer cells to withstand the cellular stress induced by this compound. nih.gov Preclinical studies have demonstrated that inhibiting the PI3K/Akt/mTOR pathway can resensitize resistant breast cancer cells to this compound. nih.gov For instance, the dual PI3K/mTOR inhibitor BEZ235 has shown synergistic effects when combined with this compound in leiomyosarcoma models, suggesting that targeting this axis is a promising strategy to overcome resistance. uni.ludrpress.org

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. This compound treatment itself can paradoxically activate NF-κB in cancer cells. nih.govresearchgate.net This activation can lead to the transcription of anti-apoptotic genes, such as Bcl-xL and cIAP-2, which directly counteract the cell-killing effects of the drug. nih.gov This process establishes a protective feedback loop that contributes to chemoresistance. Studies have shown that inhibiting NF-κB activation, for example by targeting the IκB kinases (IKKs), can increase this compound-induced apoptosis in sarcoma cells. nih.gov Interestingly, some research suggests that this compound may induce an atypical form of NF-κB activation, which could also contribute to the resistance phenotype. proquest.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental during embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of several cancers. This pathway has been increasingly implicated in chemotherapy resistance. nih.govmdpi.com A key mechanism involves the Wnt/β-catenin pathway's direct regulation of the multidrug resistance 1 (MDR1 or ABCB1) gene. nih.govmdpi.com The protein product of this gene, P-glycoprotein (P-gp), is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing this compound from the cancer cell and reducing its intracellular concentration. Studies in various cancer cell lines have observed significant changes in the expression of Wnt pathway-related genes in this compound-resistant variants compared to their sensitive counterparts. nih.govmdpi.com Targeting this pathway has been shown to inhibit the proliferation and invasive capacity of this compound-resistant triple-negative breast cancer cells. nih.gov

Enhanced Reactive Oxygen Species Scavenging Capacity (e.g., Nrf2 Pathway)

One of the primary mechanisms of this compound's cytotoxicity is the generation of high levels of reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, ultimately leading to apoptosis. Resistant cancer cells often counteract this by upregulating their antioxidant defense systems.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive by its repressor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, such as that induced by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. proquest.comnih.gov These genes include those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1), which neutralize ROS and detoxify harmful compounds. nih.gov Constitutive activation of the Nrf2 pathway is a common feature in chemoresistant tumors, providing them with an enhanced capacity to scavenge this compound-induced ROS and survive the treatment. nih.govnih.govtechscience.com Targeting the Nrf2 pathway, for example through genetic tools like siRNA, has been shown to increase the sensitivity of cancer cells to this compound by inhibiting the expression of downstream antioxidant genes and drug transporters. nih.gov

Phenotypic Plasticity and Cellular Heterogeneity

Tumors are not composed of a uniform population of cells but are rather complex ecosystems characterized by cellular heterogeneity. This plasticity allows tumor cells to adapt to therapeutic pressures, with certain subpopulations being inherently more resistant or capable of transitioning to a resistant state.

Contribution of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. While crucial for embryonic development, this process can be hijacked by cancer cells to promote metastasis and, increasingly, has been linked to drug resistance. nih.govoaepublish.com

The acquisition of this compound resistance is often associated with molecular changes consistent with EMT, such as the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like Vimentin and N-cadherin. nih.gov This transition is driven by a network of EMT-inducing transcription factors (EMT-TFs), including Snail, ZEB1, and Twist. nih.gov Overexpression of Snail, for example, has been shown to induce this compound resistance by promoting EMT and increasing the expression of the P-gp drug efflux pump. nih.gov Signaling pathways known to induce EMT, such as Transforming Growth Factor-β (TGF-β), are also deeply involved in chemoresistance. nih.govmdpi.com this compound treatment can induce TGF-β signaling, which in turn promotes EMT and resistance; conversely, silencing key components of this pathway can reverse EMT and resensitize colon cancer cells to the drug. nih.gov

Emergence and Enrichment of Cancer Stem-like Cell (CSC) Phenotypes

Within a tumor, a small subpopulation of cells, known as cancer stem-like cells (CSCs), is thought to be responsible for tumor initiation, recurrence, and metastasis. nih.govoaepublish.com These cells possess properties of self-renewal and are often inherently resistant to conventional chemotherapies like this compound. aacrjournals.org

Several mechanisms contribute to the drug resistance of CSCs. They often exhibit enhanced DNA repair capabilities and may exist in a quiescent or slow-cycling state (G0 phase of the cell cycle), making them less susceptible to drugs that target rapidly dividing cells. drpress.orgnih.gov A key feature of CSCs is the high expression of ABC transporters, which actively efflux chemotherapeutic agents. aacrjournals.org

Crucially, this compound treatment can inadvertently lead to the enrichment of this CSC population. By eliminating the more sensitive, bulk tumor cells, chemotherapy creates a selective pressure that allows the pre-existing resistant CSCs to survive and repopulate the tumor. nih.gov Furthermore, evidence suggests that this compound can induce non-CSCs to acquire stem-like characteristics, a form of cellular plasticity that further fuels resistance. nih.gov Studies have shown that breast cancer cells continuously exposed to this compound not only become resistant but also exhibit an increase in the proportion of cells with CSC markers (e.g., CD44+/CD24-), enhanced ability to form mammospheres (a characteristic of stemness), and increased tumorigenicity. aacrjournals.orgnih.govmdpi.com

Doxorubicin Derivatives and Analogs: Design, Synthesis, and Preclinical Evaluation

Rational Design Principles for Doxorubicin (B1662922) Analogs

The rational design of this compound analogs is a strategic effort to enhance its therapeutic index by improving anti-tumor efficacy, overcoming drug resistance, and reducing dose-limiting toxicities. researchgate.net Most new candidates in the anthracycline class emerge from synthetic modifications of both the aglycone (chromophore) and the sugar moieties. researchgate.netelsevierpure.com The primary goals of these modifications are to modulate the drug's interaction with its biological targets, alter its pharmacokinetic profile, and minimize the mechanisms responsible for adverse effects. researchgate.net

The daunosamine (B1196630) sugar of this compound is a critical component for its biological activity, primarily involved in DNA binding and intercalation. researchgate.net Consequently, this moiety has been a significant focus for chemical modification to improve the drug's pharmacological profile. nih.gov

Recent synthetic chemistry advancements have enabled the creation of novel analogs with targeted changes to the sugar. nih.gov One approach involves replacing the amino group at the C3' position. For instance, a series of analogs were synthesized where the amino group was substituted with a formamidine (B1211174) system containing cyclic secondary amines of increasing ring size. nih.gov These formamidine derivatives demonstrated promising anticancer properties. nih.gov During the synthesis of these compounds, an additional analog containing an oxazoline (B21484) ring in the daunosamine moiety was produced, which also showed significant anticancer activity, particularly in inducing apoptosis. nih.gov